Tesimeltion Enantiomer
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Overview
Description
Tesimeltion Enantiomer is a chiral compound, meaning it has two non-superimposable mirror images known as enantiomers. These enantiomers have identical physical properties but can exhibit different biological activities. The study and application of enantiomers are crucial in various fields, including pharmaceuticals, where one enantiomer may be therapeutically beneficial while the other could be inactive or even harmful.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tesimeltion Enantiomer typically involves asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis uses chiral catalysts or chiral auxiliaries to produce one enantiomer preferentially. Chiral resolution, on the other hand, involves separating the enantiomers from a racemic mixture using methods such as crystallization, chromatography, or enzymatic resolution .
Industrial Production Methods
Industrial production of this compound often employs high-performance liquid chromatography (HPLC) with a chiral stationary phase to achieve enantiomeric separation on a large scale. Another method involves the use of chiral host compounds to form inclusion complexes, which can then be separated .
Chemical Reactions Analysis
Types of Reactions
Tesimeltion Enantiomer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Tesimeltion Enantiomer has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of enantiomerically pure compounds for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Tesimeltion Enantiomer involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may act as an agonist or antagonist at a receptor site, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tesimeltion Enantiomer include other chiral molecules like:
Tasimelteon: A melatonin receptor agonist used to treat sleep disorders.
Carvone: Found in mint and caraway seeds, with distinct enantiomers having different odors.
Uniqueness
What sets this compound apart is its specific chiral configuration and the unique biological activities it exhibits. Unlike its similar compounds, this compound may have distinct therapeutic potentials or industrial applications that make it valuable for targeted research and development .
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[[(1S,2S)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m1/s1 |
InChI Key |
PTOIAAWZLUQTIO-MFKMUULPSA-N |
Isomeric SMILES |
CCC(=O)NC[C@H]1C[C@@H]1C2=C3CCOC3=CC=C2 |
Canonical SMILES |
CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 |
Origin of Product |
United States |
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